N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide
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Overview
Description
N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two enzymes that play critical roles in regulating cellular signaling pathways.
Scientific Research Applications
N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has been used extensively in scientific research to study the roles of PP1 and PP2A in various cellular processes. It has been shown to inhibit the dephosphorylation of specific substrates by these enzymes, leading to altered signaling pathways and cellular responses. N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has been used to study the roles of PP1 and PP2A in cell cycle regulation, apoptosis, and neuronal signaling.
Mechanism of Action
N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide is a competitive inhibitor of PP1 and PP2A, binding to the catalytic subunit of these enzymes and preventing the dephosphorylation of specific substrates. This leads to altered signaling pathways and cellular responses, which can be studied to gain insights into the roles of PP1 and PP2A in various cellular processes.
Biochemical and Physiological Effects:
N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular process being studied. It has been shown to inhibit cell cycle progression, induce apoptosis, and alter neuronal signaling. N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide in lab experiments is its selectivity for PP1 and PP2A, which allows for specific inhibition of these enzymes without affecting other cellular processes. However, N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure specific inhibition of PP1 and PP2A.
Future Directions
There are many potential future directions for research involving N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide. One area of interest is the development of N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide derivatives with improved selectivity and potency. Another area of interest is the study of the roles of PP1 and PP2A in specific diseases, such as cancer and neurodegenerative disorders. Additionally, the use of N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide in combination with other inhibitors or therapeutic agents may lead to new treatments for various diseases.
Synthesis Methods
The synthesis of N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide involves the reaction of 3-(cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde with prop-2-enamide in the presence of a catalyst. The resulting product is purified by column chromatography to obtain N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide in high yield and purity.
properties
IUPAC Name |
N-[2-(cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-10(14)12-9-5-6-11-13(9)7-8-3-4-8/h2,5-6,8H,1,3-4,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFWQHAHEXRSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=NN1CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(Cyclopropylmethyl)-1H-pyrazol-5-yl)acrylamide |
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